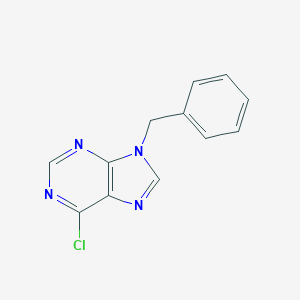

9-苄基-6-氯-9H-嘌呤

描述

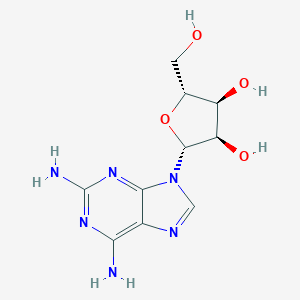

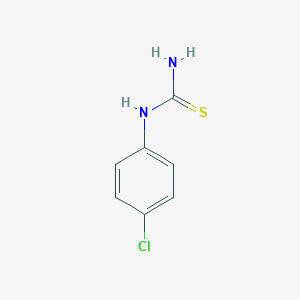

9-Benzyl-6-chloro-9H-purine is a heterocyclic compound that belongs to the purine class of compounds and is composed of a six-membered ring containing two nitrogen atoms and four carbon atoms. It is a colorless, odorless, and crystalline solid. 9-Benzyl-6-chloro-9H-purine is a versatile compound with a wide range of applications in synthetic organic chemistry and biochemistry. It has been used as a starting material in the synthesis of various biologically active compounds, such as purine nucleosides, nucleotides, and other purine derivatives. It has also been used in the synthesis of various pharmaceuticals and agrochemicals.

科学研究应用

嘌呤的直接区域选择性 C-H 氰化

通过三氟甲磺酸酐活化、用 TMSCN 进行亲核氰化,然后进行碱介导的消除三氟甲磺酸 (CF 3 SO 2 H) 的过程,开发了一种嘌呤的直接区域选择性 C-H 氰化方法 . 在大多数情况下,直接 C-H 氰化发生在嘌呤富电子咪唑结构单元上,得到 8-氰化嘌呤衍生物,产率中等至优异 .

抗癌潜力

嘌呤和嘧啶杂环化合物近年来受到关注,因为它们有可能靶向各种癌症 . 从过去十年发表的数据中可以明显看出,在合成衍生物中加入嘌呤和嘧啶环会导致有效抗癌分子的开发 .

9-苄基-6-氨基嘌呤的合成

9-苄基-6-氯-9H-嘌呤可用于合成 9-苄基-6-氨基嘌呤 . 该过程涉及 5-氨基-1-苄基-4-氰基咪唑的转化 .

生物活性

由于其生物活性,例如抗疟疾活性,带有氰基的嘌呤衍生物受到广泛关注 . 此外,它们还用作 T. brucei 的半胱氨酸蛋白酶抑制剂来治疗非洲锥虫病 .

嘌呤的氰化

嘌呤的氰化通常来源于相应的嘌呤卤化物,其中 6-氯嘌呤是最有用的,通过 S N 2Ar 过程与 KCN 反应用 .

8- 和 2-氰基 6-二烷基氨基嘌呤的合成

作为 C2-导向基团取代基的供电子 6-二乙氨基可以改变嘌呤的区域选择性,从 8-位转向 2-位,从而能够以不同的反应顺序,从相应的 6-氯嘌呤合成 8- 和 2-氰基 6-二烷基氨基嘌呤

作用机制

Target of Action

9-Benzyl-6-chloro-9H-purine is a purine derivative . Purine is a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . Therefore, the primary targets of 9-Benzyl-6-chloro-9H-purine are likely to be the enzymes and proteins that interact with purine motifs.

Mode of Action

For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines .

Biochemical Pathways

The biochemical pathways affected by 9-Benzyl-6-chloro-9H-purine are likely to be those involving purine metabolism. Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis .

Result of Action

The molecular and cellular effects of 9-Benzyl-6-chloro-9H-purine’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential role in inhibiting T. brucei’s cysteine protease , it could have effects on protein degradation pathways and potentially induce cell death in certain contexts.

Action Environment

The action, efficacy, and stability of 9-Benzyl-6-chloro-9H-purine could be influenced by various environmental factors. These could include pH, temperature, the presence of other molecules, and the specific cellular environment. For instance, the compound’s storage conditions are recommended to be in an inert atmosphere at 2-8°C .

安全和危害

未来方向

属性

IUPAC Name |

9-benzyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEFCVAMNJICJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282397 | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1928-76-3 | |

| Record name | 1928-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-benzyl-6-chloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 1,4-diazabicyclo[2.2.2]octane (DABCO) in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine?

A: 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a catalyst in reactions involving 2-amino-9-benzyl-6-chloro-9H-purine [, ]. It facilitates the displacement of the chlorine atom at the 6-position by nucleophiles such as alkoxides and cyanide ions. This catalytic activity of DABCO allows for milder reaction conditions and often leads to improved yields of desired products.

Q2: What are the possible products formed when 2-amino-9-benzyl-6-chloro-9H-purine reacts in the presence of DABCO?

A: The reaction outcome depends on the specific reagents and conditions employed [, ]:

Q3: Are there any characterized intermediates formed during these reactions?

A: Yes, research has identified 1-1-(2-amino-9-benzyl-9H-purin-6-yl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride as an intermediate formed during the reaction of DABCO with 2-amino-9-benzyl-6-chloro-9H-purine in DMF []. This intermediate further reacts with nucleophiles to give the final product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

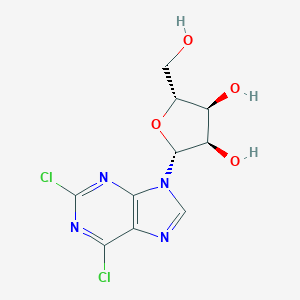

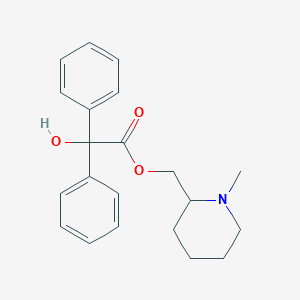

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)